molecular formula C22H20N2O6 B2734789 Fmoc-L-Dap(Poc)-OH CAS No. 2250437-44-4

Fmoc-L-Dap(Poc)-OH

Cat. No.: B2734789
CAS No.: 2250437-44-4
M. Wt: 408.41
InChI Key: SUBBTJIFFMPNNY-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Dap(Poc)-OH is a derivative of the amino acid L-diaminopropionic acid (L-Dap) that is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the 2-(2-pyridyloxycarbonyl) (Poc) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino groups during the synthesis process, allowing for the selective deprotection and subsequent reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Dap(Poc)-OH typically involves the protection of the amino groups of L-diaminopropionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Poc group is then introduced using 2-(2-pyridyloxycarbonyl) chloride under basic conditions. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective protection of the amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Dap(Poc)-OH undergoes various types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Poc group can be removed using mild acidic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, mild acids for Poc removal.

    Coupling: HBTU and DIPEA in an organic solvent such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include deprotected L-diaminopropionic acid derivatives and peptide chains with the desired sequence.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Dap(Poc)-OH is used in the synthesis of complex peptides and proteins. Its ability to protect amino groups selectively makes it valuable in solid-phase peptide synthesis, allowing for the stepwise construction of peptide chains.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protected amino groups allow for the incorporation of L-diaminopropionic acid into peptides without unwanted side reactions.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. The selective protection and deprotection of amino groups enable the synthesis of peptides with high specificity and activity.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.

Mechanism of Action

The mechanism of action of Fmoc-L-Dap(Poc)-OH involves the selective protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Fmoc group provides steric hindrance and hydrophobic interactions, while the Poc group offers additional protection under mild acidic conditions. These protective groups can be selectively removed to expose the amino groups for subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Dap(Poc)-OH but with a Boc (tert-butoxycarbonyl) protecting group instead of Poc.

    Fmoc-L-Orn(Boc)-OH: Contains an ornithine residue with a Boc protecting group.

    Fmoc-L-Dab(Boc)-OH: Contains a diaminobutyric acid residue with a Boc protecting group.

Uniqueness

This compound is unique due to the combination of Fmoc and Poc protecting groups, which offer selective protection and deprotection under different conditions. This allows for greater flexibility and control in peptide synthesis compared to compounds with only one type of protecting group.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-ynoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBTJIFFMPNNY-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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